Indole, 3-((dimethylamino)methyl)-2,5-dimethyl-1-(2-(6-methyl-3-pyridyl)ethyl)-
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Overview
Description
Indole, 3-((dimethylamino)methyl)-2,5-dimethyl-1-(2-(6-methyl-3-pyridyl)ethyl)- is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a unique structure that combines an indole core with various functional groups, making it a subject of interest in both synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indole, 3-((dimethylamino)methyl)-2,5-dimethyl-1-(2-(6-methyl-3-pyridyl)ethyl)- typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Indole, 3-((dimethylamino)methyl)-2,5-dimethyl-1-(2-(6-methyl-3-pyridyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce various hydrogenated derivatives .
Scientific Research Applications
Indole, 3-((dimethylamino)methyl)-2,5-dimethyl-1-(2-(6-methyl-3-pyridyl)ethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Indole, 3-((dimethylamino)methyl)-2,5-dimethyl-1-(2-(6-methyl-3-pyridyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
What sets Indole, 3-((dimethylamino)methyl)-2,5-dimethyl-1-(2-(6-methyl-3-pyridyl)ethyl)- apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
20675-08-5 |
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Molecular Formula |
C21H27N3 |
Molecular Weight |
321.5 g/mol |
IUPAC Name |
1-[2,5-dimethyl-1-[2-(6-methylpyridin-3-yl)ethyl]indol-3-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C21H27N3/c1-15-6-9-21-19(12-15)20(14-23(4)5)17(3)24(21)11-10-18-8-7-16(2)22-13-18/h6-9,12-13H,10-11,14H2,1-5H3 |
InChI Key |
VHUZBISWKICPRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2CN(C)C)C)CCC3=CN=C(C=C3)C |
Origin of Product |
United States |
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